molecular formula C7H8N2O B1205210 5-Methylnicotinamide CAS No. 70-57-5

5-Methylnicotinamide

Cat. No.: B1205210
CAS No.: 70-57-5
M. Wt: 136.15 g/mol
InChI Key: BCCUXBGEPLKSEX-UHFFFAOYSA-N
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Description

5-Methylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. It is a metabolite produced in the liver during the metabolism of nicotinamide. This compound has garnered interest due to its various biological activities, including anti-inflammatory and vasoprotective properties .

Mechanism of Action

Target of Action

5-Methylnicotinamide, also known as N-methylnicotinamide, is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . The primary target of this compound is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .

Mode of Action

It is known that nnmt catalyzes the methylation of nicotinamide (nam) to form 1-methylnicotinamide (mnam), using s-adenosyl methionine (sam) as a methyl donor . This process consumes methyl groups and generates S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of most SAM-dependent methyltransferases .

Biochemical Pathways

This compound plays a role in the NAD salvage pathway . In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then converted to NAD by nicotinamide mononucleotide adenylyltransferase (NMNAT). The NAD molecule can be used in various energy metabolism pathways, including glycolysis, β-oxidation, and oxidative phosphorylation .

Pharmacokinetics

It is known that this compound is excreted in the urine . The absorption, distribution, metabolism, and elimination (ADME) properties of this compound need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been suggested that NNMT, the enzyme that produces this compound, affects epigenetics and the development of more potent and selective inhibitors . Overexpression of NNMT has been described in various solid cancer tissues and even body fluids, including serum, urine, and saliva . Furthermore, accumulating evidence has shown that NNMT knockdown significantly decreases tumorigenesis and chemoresistance capacity .

Action Environment

It is known that various factors, including diet, lifestyle, and exposure to toxins, can influence the levels of nad and its metabolites in the body

Biochemical Analysis

Biochemical Properties

5-Methylnicotinamide plays a significant role in biochemical reactions, particularly in the metabolism of nicotinamide. It is produced by the enzyme nicotinamide N-methyltransferase, which transfers a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of this compound and S-adenosyl homocysteine . This compound interacts with various biomolecules, including enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to increase nitric oxide bioavailability in endothelial cells, which can enhance vascular function . Additionally, it has been shown to regulate cancer-associated fibroblast differentiation and cancer progression by serving as a methyl sink, producing cellular epigenetic and transcriptional changes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to enzymes and proteins, influencing their activity and function. For instance, this compound inhibits platelet-dependent thrombosis by interacting with cyclooxygenase-2 and increasing prostacyclin levels . Additionally, it has been shown to regulate gene expression by serving as a methyl sink, which can lead to epigenetic changes and alterations in transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These effects have been observed in both in vitro and in vivo studies, indicating the potential for long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhancing vascular function and reducing inflammation . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of nicotinamide and the regulation of lipid metabolism. It is produced by the enzyme nicotinamide N-methyltransferase, which transfers a methyl group from S-adenosyl methionine to nicotinamide . This compound can also influence metabolic flux and metabolite levels by serving as a methyl sink, which can affect various biochemical processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . For example, this compound has been shown to be transported by the solute carrier family transporters, which play a crucial role in its distribution within the body .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals, which can affect its function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylnicotinamide can be synthesized through the methylation of nicotinamide using nicotinamide N-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of nicotinamide N-methyltransferase in a controlled environment to ensure high yield and purity. The reaction conditions typically include maintaining an optimal temperature and pH to facilitate the enzymatic activity .

Chemical Reactions Analysis

Types of Reactions: 5-Methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have distinct biological activities .

Scientific Research Applications

5-Methylnicotinamide has a wide range of applications in scientific research:

Properties

IUPAC Name

5-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCUXBGEPLKSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220254
Record name 5-Methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-57-5
Record name 5-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 70-57-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87668
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Record name 5-Methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-3-carboxamide
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Record name 5-METHYLNICOTINAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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